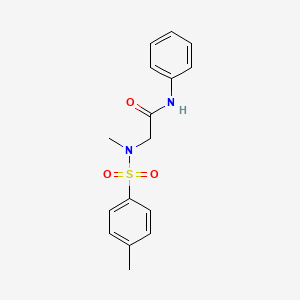

2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide is a chiral amide compound known for its applications in asymmetric synthesis and its role in forming enantiomerically enriched olefins . This compound is utilized in various chemical reactions due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide typically involves the reaction of N-methyl-4-methylbenzenesulfonamide with phenylacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

The compound is primarily utilized in asymmetric synthesis , where it plays a crucial role in preparing enantiomerically enriched compounds. Its unique structural features allow for selective reactions that are essential in the synthesis of pharmaceuticals and fine chemicals.

Recent studies have highlighted the potential biological activities of 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide, particularly its antimicrobial and nematicidal properties:

-

Antibacterial Activity:

- The compound has shown promising antibacterial effects against various strains. In vitro studies reported Minimum Inhibitory Concentration (MIC) values comparable to established antibacterial agents. For example, derivatives with thiazole groups exhibited MIC values around 156.7 µM against Xanthomonas oryzae.

Bacterial Strain MIC (µM) Xanthomonas oryzae 156.7 Escherichia coli 200 -

Nematicidal Activity:

- Demonstrated a mortality rate of 100% against Meloidogyne incognita at a concentration of 500 µg/mL after 24 hours, indicating strong nematicidal potential.

-

Mechanism of Action:

- Scanning electron microscopy (SEM) studies revealed that this compound causes significant cell membrane damage in bacteria, leading to cell lysis.

Therapeutic Potential

In addition to its antimicrobial properties, the compound is explored for its therapeutic potential in treating various diseases:

- Anticancer Properties: Some derivatives have been evaluated for their cytotoxic activity against cancer cell lines, showing promise as potential anticancer agents.

- Protease Inhibition: Phenylacetamides have been noted for their ability to act as protease inhibitors, contributing to their anti-inflammatory properties.

Industrial Applications

The industrial relevance of 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide lies in its utility in synthesizing fine chemicals and pharmaceuticals. Its ability to facilitate complex reactions makes it valuable in pharmaceutical manufacturing processes.

Case Studies

-

Clinical Evaluations:

- Research has shown that phenylacetamides can act as protease inhibitors and exhibit anti-inflammatory properties, making them candidates for therapeutic applications.

-

Agricultural Applications:

- Studies have highlighted the use of phenylacetamides in crop protection against bacterial pathogens, demonstrating their potential as eco-friendly pesticides.

Mecanismo De Acción

The mechanism of action of 2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide involves its interaction with specific molecular targets. The compound acts as a nucleophile in various reactions, facilitating the formation of new chemical bonds. The sulfonamide group plays a crucial role in stabilizing the transition state during the reaction, thereby enhancing the reaction rate.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(N-methyl4-methylbenzenesulfonamido)acetic acid

- 2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetic acid

Uniqueness

2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form enantiomerically enriched products sets it apart from other similar compounds.

Actividad Biológica

2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide, a derivative of N-phenylacetamide, has garnered attention for its potential biological activity, particularly in antimicrobial and nematicidal applications. This compound features a sulfonamide group, which is known to enhance the biological properties of amide compounds. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound based on various studies.

Synthesis

The synthesis of 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide involves several key steps:

- Formation of the Amide : The initial step typically involves reacting an amine with an acyl chloride to form the corresponding amide.

- Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced via a reaction with sulfonyl chloride.

- Purification and Characterization : The final product is purified and characterized using techniques such as NMR (nuclear magnetic resonance) and HRMS (high-resolution mass spectrometry).

Antibacterial Activity

The antibacterial activity of 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide has been evaluated against various bacterial strains. In vitro studies indicate that this compound exhibits promising antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to established antibacterial agents. For instance, derivatives containing thiazole groups showed MIC values around 156.7 µM against Xanthomonas oryzae .

- Mechanism of Action : Scanning electron microscopy (SEM) studies revealed that this compound causes significant cell membrane damage in bacteria, leading to cell lysis .

Nematicidal Activity

In addition to antibacterial effects, 2-(N-methyl-4-methylbenzenesulfonamido)-N-phenylacetamide has demonstrated nematicidal activity:

- Efficacy Against Meloidogyne incognita : The compound exhibited a mortality rate of 100% at a concentration of 500 µg/mL after 24 hours, indicating strong nematicidal potential .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications influence biological activity:

| Compound Structure | Biological Activity | Observations |

|---|---|---|

| N-phenylacetamide Derivative | Antibacterial | Strong activity against Xanthomonas species |

| Sulfonamide Substituted Derivative | Enhanced Antimicrobial | Improved efficacy due to sulfonamide group |

| Thiazole Containing Derivatives | High Efficacy | Notable MIC values lower than traditional agents |

The introduction of various substituents on the phenyl ring and the sulfonamide group has shown to significantly impact the biological activities of these compounds.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical and agricultural settings:

- Clinical Evaluations : Research has shown that phenylacetamides can act as protease inhibitors and exhibit anti-inflammatory properties, making them candidates for therapeutic applications .

- Agricultural Applications : Studies have highlighted the use of phenylacetamides in crop protection against bacterial pathogens, demonstrating their potential as eco-friendly pesticides .

Propiedades

IUPAC Name |

2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-13-8-10-15(11-9-13)22(20,21)18(2)12-16(19)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKFYOVAOBJTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.